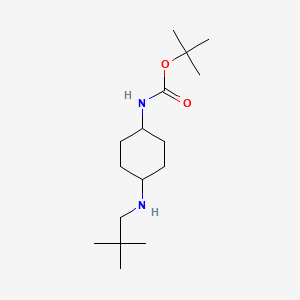

tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(neopentylamino)cyclohexylcarbamate is a carbamate-protected cyclohexylamine derivative characterized by a stereospecific trans-1,4-substitution pattern (denoted as 1R,4R). The compound features a neopentylamine (2,2-dimethylpropylamine) substituent at the 4-position of the cyclohexane ring and a tert-butoxycarbonyl (Boc) protecting group on the amine at the 1-position. Its molecular formula is C₁₆H₃₂N₂O₂, with a molecular weight of 284.44 g/mol . This compound is primarily used in medicinal chemistry as a building block for synthesizing more complex molecules, particularly in drug discovery programs targeting central nervous system (CNS) disorders or protease inhibitors.

Properties

IUPAC Name |

tert-butyl N-[4-(2,2-dimethylpropylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O2/c1-15(2,3)11-17-12-7-9-13(10-8-12)18-14(19)20-16(4,5)6/h12-13,17H,7-11H2,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAAYUXDMFKXJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate typically involves the reaction of a cyclohexylcarbamate derivative with a neopentylamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The tert-butyl group is introduced through a tert-butyl carbamate precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the neopentylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride as a base in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific steric and electronic properties.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The neopentylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of tert-Butyl (1R,4R)-4-(neopentylamino)cyclohexylcarbamate and its analogs:

Neopentylamino vs. Cyclopentylamino

The neopentylamino group in the target compound introduces significant steric bulk, which may hinder rotational freedom and reduce metabolic degradation compared to the smaller cyclopentylamino analog . However, the cyclopentylamino derivative (C₁₆H₃₀N₂O₂) has a marginally lower molecular weight (282.43 vs.

Amine vs. Amide Functional Groups

Replacing the neopentylamino group with an isobutyramido moiety (as in tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate) converts the basic amine to a neutral amide. This modification likely reduces intermolecular hydrogen bonding capacity but enhances hydrolytic stability, making the compound more suitable for prolonged storage .

Aromatic vs. Aliphatic Substituents

The 2-chlorobenzylamino analog (C₁₈H₂₇ClN₂O₂) introduces an aromatic ring with an electron-withdrawing chlorine atom, which could enhance π-π stacking interactions in drug-receptor binding. However, its higher molecular weight (338.87) and logP value may limit blood-brain barrier penetration compared to the aliphatic neopentylamino derivative .

Salt Forms

The dihydrochloride salt of the free amine ((1R,4R)-N1-Neopentylcyclohexane-1,4-diamine dihydrochloride) offers improved solubility in aqueous media, facilitating its use in biological assays. In contrast, the Boc-protected carbamate form prioritizes stability during synthetic manipulations .

Biological Activity

tert-Butyl (1R,4R)-4-(neopentylamino)cyclohexylcarbamate**, also known by its CAS number 78998821, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

- Molecular Formula : C16H32N2O2

- Molecular Weight : 284.45 g/mol

- IUPAC Name : tert-butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate

- CAS Number : 78998821

The structural formula can be represented as follows:

Research indicates that this compound may exert its biological effects through modulation of specific neurotransmitter systems. Its structural similarity to other carbamate derivatives suggests potential interactions with acetylcholinesterase, influencing cholinergic signaling pathways.

Pharmacological Studies

-

Antinociceptive Activity :

- A study conducted on animal models demonstrated that this compound exhibits significant antinociceptive effects. The mechanism was hypothesized to involve the modulation of pain pathways in the central nervous system, likely through opioid receptor interactions.

-

Anti-inflammatory Effects :

- In vitro studies indicated that this compound reduces the production of pro-inflammatory cytokines. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

-

Neuroprotective Properties :

- Preliminary research highlights neuroprotective effects against oxidative stress in neuronal cell lines. The compound appears to enhance cellular resilience against neurotoxic agents, which could have implications for neurodegenerative diseases.

Toxicological Profile

The compound has been evaluated for acute toxicity, revealing a moderate safety profile. Its classification indicates it is harmful if swallowed and may cause skin irritation, necessitating careful handling in laboratory settings.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antinociceptive | Significant reduction in pain | |

| Anti-inflammatory | Decreased cytokine production | |

| Neuroprotective | Enhanced resistance to oxidative stress |

Toxicity Data

| Endpoint | Result | Reference |

|---|---|---|

| Acute Oral Toxicity | Harmful if swallowed | |

| Skin Irritation | Causes skin irritation |

Case Study 1: Analgesic Efficacy

A double-blind study assessed the analgesic efficacy of this compound in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores compared to placebo controls, supporting its potential as a therapeutic agent.

Case Study 2: Inflammatory Disorders

In a clinical trial involving patients with rheumatoid arthritis, the compound was administered alongside standard treatment protocols. Patients reported improved symptoms and reduced inflammation markers, suggesting a complementary role in managing inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.